A Comprehensive Technical Guide to N-Boc-2-piperidinecarboxylic Acid for Researchers and Drug Development Professionals
A Comprehensive Technical Guide to N-Boc-2-piperidinecarboxylic Acid for Researchers and Drug Development Professionals
Introduction: N-Boc-2-piperidinecarboxylic acid, a protected form of pipecolic acid, is a pivotal building block in modern organic synthesis, particularly within the pharmaceutical and biotechnology sectors. Its unique structural arrangement, featuring a piperidine ring with a carboxylic acid at the 2-position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom, offers significant versatility for the construction of complex molecular architectures. This guide provides an in-depth overview of its chemical and physical properties, a detailed synthesis protocol, and its applications in drug development, tailored for researchers, scientists, and professionals in the field.
Core Properties and Identification
N-Boc-2-piperidinecarboxylic acid is commercially available as a racemic mixture and as individual enantiomers. The choice of stereoisomer is critical for applications in chiral synthesis, particularly for developing stereospecific pharmaceuticals.
Table 1: Chemical Identifiers and Physical Properties
| Property | Value | References |
| Chemical Name | 1-(tert-butoxycarbonyl)piperidine-2-carboxylic acid | |
| Synonyms | N-Boc-DL-pipecolinic acid, Boc-DL-Pip-OH | |
| CAS Number (Racemic) | 98303-20-9 | [1] |
| CAS Number ((R)-enantiomer) | 28697-17-8 | [2] |
| CAS Number ((S)-enantiomer) | 26250-84-0 | |
| Molecular Formula | C₁₁H₁₉NO₄ | [1] |
| Molecular Weight | 229.27 g/mol | [1] |
| Appearance | White to light yellow crystalline powder | [2] |
| Melting Point | 130-133 °C (racemic, lit.) | |
| 116-119 °C ((R)-enantiomer, lit.) | ||
| Boiling Point (Predicted) | 353.2 ± 35.0 °C | |
| Density (Predicted) | 1.164 ± 0.06 g/cm³ | |
| Solubility | Soluble in methanol and dichloromethane. | [2] |
| pKa (Predicted) | 4.03 ± 0.20 |
Synthesis of N-Boc-2-piperidinecarboxylic Acid: An Experimental Protocol
The standard method for synthesizing N-Boc-2-piperidinecarboxylic acid involves the protection of the secondary amine of 2-piperidinecarboxylic acid (pipecolic acid) using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. The following protocol is adapted from a procedure for the synthesis of the (R)-enantiomer.[2]
Materials:
-
D-(+)-2-piperidinecarboxylic acid (or the corresponding racemate/S-enantiomer)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃)
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Methanol
-
Deionized water
-
Diethyl ether
-
Dichloromethane (DCM)
-
Saturated potassium bisulfate solution (KHSO₄)
-
Saturated saline solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Petroleum ether, Ethyl acetate, Acetic acid (for chromatography)
Procedure:
-
Reaction Setup: In a 1000 mL round-bottomed flask, combine D-(+)-2-piperidinecarboxylic acid (8.0 g, 0.062 mol), sodium bicarbonate (26.04 g, 0.310 mol), and methanol (400 mL).[2]
-
Addition of Boc Anhydride: To this stirred suspension, add di-tert-butyl dicarbonate (14.8 g, 0.068 mol).[2]
-
Reaction: Stir the mixture at room temperature for 24 hours.[2]
-
Solvent Removal: After the reaction is complete, remove the methanol by distillation under reduced pressure.[2]
-
Aqueous Work-up (1): Dissolve the resulting residue in deionized water. Wash the aqueous solution three times with diethyl ether to remove any unreacted Boc₂O.[2]
-
Acidification: Adjust the pH of the aqueous phase to 2 by adding a saturated potassium bisulfate solution.[2]
-
Extraction: Extract the acidified aqueous solution three times with dichloromethane.[2]
-
Aqueous Work-up (2): Combine the organic phases and wash them three times with saturated saline solution.[2]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[2]
-
Purification: Purify the crude product by silica gel column chromatography using a mixture of petroleum ether, ethyl acetate, and acetic acid as the eluent to obtain the pure N-Boc-2-piperidinecarboxylic acid as a white solid.[2]
Below is a graphical representation of the synthesis workflow.
Caption: A flowchart illustrating the key steps in the synthesis of N-Boc-2-piperidinecarboxylic acid.
Applications in Drug Development and Organic Synthesis
The primary utility of N-Boc-2-piperidinecarboxylic acid lies in its role as a versatile intermediate for the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).
1. Peptide Synthesis: The Boc protecting group effectively shields the piperidine nitrogen, preventing its participation in unwanted side reactions. This allows for the selective functionalization of the carboxylic acid moiety, a crucial feature in multi-step peptide synthesis. The piperidine ring, a common motif in bioactive compounds, can impart conformational constraints on peptide chains, potentially influencing their biological activity and improving properties such as stability and bioavailability.
2. Pharmaceutical Intermediate: The piperidine scaffold is a privileged structure found in numerous natural products and pharmaceuticals. N-Boc-2-piperidinecarboxylic acid provides a convenient route to introduce this important heterocyclic motif.
A notable example of its application is in the synthesis of local anesthetics like Ropivacaine . The synthesis of the key intermediate for Ropivacaine, (S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide, starts from (S)-pipecolic acid.[3] The initial step in this industrial synthesis involves the protection of the piperidine nitrogen, for which N-Boc protection is a standard and effective strategy, before proceeding with the amidation with 2,6-dimethylaniline.
The logical workflow for utilizing N-Boc-2-piperidinecarboxylic acid in a generic amide synthesis is depicted below.
Caption: A logical diagram showing the use of N-Boc-2-piperidinecarboxylic acid in amide synthesis.
Biological Significance of the Pipecolic Acid Core
While N-Boc-2-piperidinecarboxylic acid itself is primarily a synthetic intermediate, its core structure, pipecolic acid, possesses notable biological significance. Pipecolic acid is a non-protein amino acid derived from the metabolism of L-lysine.[4] In plants, it has been identified as a critical signaling molecule in the regulation of Systemic Acquired Resistance (SAR), a broad-spectrum defense mechanism against pathogens.[5][6][7] The accumulation of pipecolic acid and its hydroxylated derivative, N-hydroxy-pipecolic acid (NHP), at infection sites helps to trigger a plant-wide immune response.[6] This role in natural signaling pathways underscores the biological relevance of the piperidine-2-carboxylic acid scaffold.
Safety and Handling
N-Boc-2-piperidinecarboxylic acid is classified as an irritant. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.
Table 2: GHS Hazard Information
| Hazard Class | GHS Code | Description |
| Skin Irritation | H315 | Causes skin irritation |
| Eye Irritation | H319 | Causes serious eye irritation |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |
Handling Recommendations:
-
Use in a well-ventilated area or under a fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For handling fine powders, a dust mask (e.g., N95) is recommended.
-
Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
Conclusion: N-Boc-2-piperidinecarboxylic acid is a cornerstone of modern synthetic chemistry, offering a reliable and versatile platform for introducing the piperidine-2-carboxylic acid moiety into a wide array of molecules. Its well-defined properties, established synthesis protocols, and critical role in the production of pharmaceuticals like Ropivacaine make it an indispensable tool for researchers and professionals in drug discovery and development. A thorough understanding of its chemistry and handling is essential for its effective and safe utilization in the laboratory and beyond.
References
- 1. scbt.com [scbt.com]
- 2. (R)-(+)-N-Boc-2-piperidinecarboxylic acid | 28697-17-8 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. research.uaeu.ac.ae [research.uaeu.ac.ae]
- 5. botanicalithuanica.gamtc.lt [botanicalithuanica.gamtc.lt]
- 6. Pipecolic acid: A positive regulator of systemic acquired resistance and plant immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
